ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
“Ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate” is a compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, related compounds have been used in various reactions . For example, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .Scientific Research Applications
Synthesis and Chemical Reactions
Selective Synthesis of Pyrazolopyridines : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are intermediates for producing 1-unsubstituted analogs, demonstrating the versatility of ethyl amino pyrazole derivatives in heterocyclic chemistry (Lebedˈ et al., 2012).
Auxin Activities and Synthesis of Acylamides : A study on the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its further processing into pyrazole carboxylic acids showcases the compound's role in creating biologically active molecules. Though the auxin activities of the synthesized compounds were not high, the research underlines the chemical's utility in developing new compounds with potential agricultural applications (Yue et al., 2010).
Biological Activities
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have shown promising antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of ethyl amino pyrazole derivatives in therapeutic applications (Hafez et al., 2016).
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been known to exhibit a wide range of biological activities . The specific targets can vary greatly depending on the substituents on the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with its targets .
Biochemical Pathways
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of ethyl 5-amino-1-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylate are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found that certain thiazole derivatives can exhibit significant anti-cancer activities, potentially through interactions with key amino acid residues
Cellular Effects
In terms of cellular effects, this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, some thiazole derivatives have been shown to exhibit cytotoxic effects on multiple human cancer cell lines
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 5-amino-1-(1,3-thiazol-2-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-2-15-8(14)6-5-12-13(7(6)10)9-11-3-4-16-9/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXGBNCZFZQRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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